molecular formula C21H21FO5S B12431127 Ipragliflozin-d5

Ipragliflozin-d5

Cat. No.: B12431127
M. Wt: 409.5 g/mol
InChI Key: AHFWIQIYAXSLBA-FAQADOJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipragliflozin-d5 is a deuterated form of ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of antihyperglycemic agents used primarily for the treatment of type 2 diabetes mellitus. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of ipragliflozin due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body .

Preparation Methods

The synthesis of ipragliflozin-d5 involves several key steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-(2-benzothiophene)methylphenyl halide.

    Formation of Organic Zinc Reagent: This compound is reacted with alkyl lithium in a suitable solvent, followed by a reaction with a zinc salt to form an organic zinc reagent.

    Nucleophilic Substitution: The organic zinc reagent undergoes a nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide to form an intermediate.

    Deprotection: The pivaloyl protecting group is removed using an organic base to yield ipragliflozin.

Chemical Reactions Analysis

Ipragliflozin-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Ipragliflozin-d5 is used in various scientific research applications, including:

Mechanism of Action

Ipragliflozin-d5, like ipragliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and decreased blood glucose levels. The high selectivity for SGLT2 over SGLT1 minimizes gastrointestinal side effects .

Comparison with Similar Compounds

Ipragliflozin-d5 is compared with other SGLT2 inhibitors such as:

  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin
  • Tofogliflozin
  • Luseogliflozin

This compound is unique due to its deuterated form, which provides more detailed insights into the pharmacokinetics and metabolic pathways of ipragliflozin .

Properties

Molecular Formula

C21H21FO5S

Molecular Weight

409.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-fluoro-3-[(3,4,5,6,7-pentadeuterio-1-benzothiophen-2-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1/i1D,2D,3D,4D,8D

InChI Key

AHFWIQIYAXSLBA-FAQADOJDSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F)[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F

Origin of Product

United States

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